molecular formula C24H32O10 B1249144 Ailantinol G

Ailantinol G

Cat. No.: B1249144
M. Wt: 480.5 g/mol
InChI Key: OTNSHYRETRNONW-KIBZZZOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ailantinol G is a C19-quassinoid isolated from Ailanthus altissima (Simaroubaceae family), a plant historically used in traditional medicine for its antiparasitic, antiviral, and anticancer properties . Structurally, it is characterized by the molecular formula C24H32O10 (molecular weight: 480.52 g/mol) and features an exocyclic double bond at C-13 instead of the typical α-CH3 group observed in many quassinoids . Pharmacologically, this compound demonstrates potent inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells (a model for antitumor-promoting activity) and suppresses nitric oxide (NO) donor action with an inhibitory ratio of 1.7 at 350 nmol/L .

Properties

Molecular Formula

C24H32O10

Molecular Weight

480.5 g/mol

IUPAC Name

[(1S,2R,3S,5R,8R,9S,10R,11R,12R)-11,12-dihydroxy-3,10-dimethyl-3-[(2S)-3-methyl-5-oxo-2H-furan-2-yl]-7-oxo-6,13-dioxatetracyclo[7.5.0.01,5.02,12]tetradecan-8-yl] (2S)-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C24H32O10/c1-6-22(5,29)20(28)34-15-14-11(3)16(26)24(30)19-21(4,17-10(2)7-13(25)33-17)8-12(32-18(15)27)23(14,19)9-31-24/h7,11-12,14-17,19,26,29-30H,6,8-9H2,1-5H3/t11-,12-,14-,15-,16-,17+,19-,21-,22+,23+,24+/m1/s1

InChI Key

OTNSHYRETRNONW-KIBZZZOKSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@]4(C)[C@@H]5C(=CC(=O)O5)C)OC1=O)O)O)C)O

Canonical SMILES

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC4(C)C5C(=CC(=O)O5)C)OC1=O)O)O)C)O

Synonyms

ailantinol G

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Related Quassinoids

Structural Comparisons

Table 1: Structural and Molecular Features of Ailantinol G and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source References
This compound C24H32O10 480.52 Exocyclic double bond at C-13 Ailanthus altissima
Ailantinol E C22H28O9 436.46 Hemiacetal moiety at C-11 Ailanthus altissima
Ailantinol F C23H30O10 466.48 Oxide bridge between C-13 and C-20 Ailanthus altissima
Ailanquassin A C25H34O11 510.53 Exocyclic double bond at C-13 Ailanthus spp.
Eurylactone F C22H30O8 422.47 β-CH3 group at C-13 Eurycoma longifolia
Shinjulactone L C20H26O7 378.42 1,2-seco-1-nor-6(5→10)abeo-picrasane skeleton Ailanthus altissima

Key Structural Insights :

  • This compound and Ailanquassin A share the rare exocyclic double bond at C-13, differentiating them from Eurylactone F (β-CH3) and Shinjulactone L (modified skeleton) .
  • Ailantinol F’s oxide bridge contrasts with the hemiacetal group in Ailantinol E, suggesting divergent biosynthetic pathways .

Pharmacological Activity Comparisons

Table 2: Bioactivity Profiles of Selected Quassinoids
Compound Antitumor Activity (EBV-EA Inhibition) Antiviral Activity Anti-NO Activity (Inhibitory Ratio) Cytotoxicity Profile References
This compound Potent (IC50 not reported) Not reported 1.7 at 350 nmol/L Non-cytotoxic to Raji cells
Ailantinol E Moderate Not reported Not reported Low cytotoxicity
Ailantinol F Weak Not reported Not reported Not reported
Eurylactone F Strong (IC50: 0.8 μM) Anti-malarial Not reported Cytotoxic to cancer cells
Shinjulactone L Not reported Antiviral (TMV) Not reported Not reported

Functional Insights :

  • Eurylactone F exhibits stronger antitumor activity (IC50: 0.8 μM) but with cytotoxicity, whereas this compound maintains efficacy without harming Raji cells .

Q & A

Q. How can researchers design a systematic literature review for Ailantinol G to identify gaps in existing pharmacological studies?

Methodological Answer :

  • Begin with keyword optimization using discipline-specific terms (e.g., "this compound biosynthesis," "cytotoxicity mechanisms") to filter peer-reviewed articles on Google Scholar .
  • Use citation tracking tools to map seminal studies and identify conflicting findings (e.g., discrepancies in bioactivity reports) .
  • Create a matrix to categorize studies by methodology (e.g., in vitro vs. in vivo), outcomes, and limitations. Highlight understudied areas, such as dose-response relationships or metabolomic pathways .

Q. What experimental parameters should be prioritized when formulating a hypothesis about this compound’s anti-inflammatory mechanisms?

Methodological Answer :

  • Define independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., cytokine inhibition, NF-κB pathway modulation) with biological justification .
  • Incorporate controls for confounding factors (e.g., solvent effects, cell line variability) and validate assays (e.g., ELISA, Western blot) through pilot trials .
  • Justify hypotheses using mechanistic insights from analogous compounds (e.g., structural analogs with known COX-2 inhibition) .

Q. How to ensure reproducibility in in vitro studies assessing this compound’s cytotoxicity?

Methodological Answer :

  • Standardize cell culture conditions (e.g., passage number, media composition) and document deviations .
  • Use triplicate technical replicates and independent biological repeats to calculate error margins (e.g., standard deviation, confidence intervals) .
  • Publish raw data (e.g., viability curves, microscopy images) in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported bioactivity across studies?

Methodological Answer :

  • Perform triangulation by reanalyzing raw datasets from public repositories (e.g., NCBI GEO, ChEMBL) to assess methodological variability .
  • Conduct sensitivity analyses to identify critical parameters (e.g., purity thresholds, assay detection limits) that may explain discrepancies .
  • Propose a meta-analysis framework to quantify heterogeneity using tools like RevMan or R’s metafor package .

Q. What strategies optimize the isolation and quantification of this compound from complex botanical matrices?

Methodological Answer :

  • Compare extraction efficiencies of solvents (e.g., ethanol, supercritical CO₂) using HPLC-MS/MS with internal standards .
  • Validate chromatographic methods via spike-and-recovery experiments to assess matrix interference .
  • Apply multivariate optimization (e.g., response surface methodology) to balance yield, purity, and cost .

Q. How can multi-omics approaches resolve gaps in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer :

  • Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map target pathways and off-network effects .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite formation .
  • Leverage public databases (e.g., KEGG, Reactome) for pathway enrichment analysis and hypothesis generation .

Data Analysis and Reporting Guidelines

Table 1 : Key Statistical Methods for this compound Research

Analysis Type Tool/Software Application Example Reference
Dose-response modelingGraphPad PrismEC₅₀ calculation for cytotoxicity assays
Multivariate regressionR (lme4 package)Adjusting for batch effects in metabolomics
Meta-analysisRevManResolving bioactivity contradictions

Table 2 : Ethical and Quality Standards for this compound Studies

Requirement Best Practice Reference
Data transparencyShare raw spectra, chromatograms, and code
ReproducibilityPublish step-by-step protocols with reagent lot IDs
Conflict of interest (COI)Disclose funding sources and COI declarations

Critical Considerations for Future Research

  • Prioritize mechanistic depth over descriptive studies by integrating CRISPR screening or molecular docking simulations .
  • Address the lack of in vivo PK data through collaborative animal models with pharmacokinetic sampling protocols .
  • Establish a centralized database for this compound’s bioactivity data to mitigate fragmentation .

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